(S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

This (S)-2-aminopropionamide is the only stereoisomer demonstrated to exhibit CCR5 antagonist activity in WO2016062293A1. Using the 98% purity grade eliminates variability from achiral analogs, racemic mixtures, or des-amino congeners (e.g., CAS 1353989-65-7), ensuring reproducible target engagement, reliable potency ranking, and valid assay calibration in chemokine receptor selectivity panels.

Molecular Formula C12H18N4OS
Molecular Weight 266.37 g/mol
Cat. No. B7926273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide
Molecular FormulaC12H18N4OS
Molecular Weight266.37 g/mol
Structural Identifiers
SMILESCC(C(=O)N(CC1=NC=CN=C1SC)C2CC2)N
InChIInChI=1S/C12H18N4OS/c1-8(13)12(17)16(9-3-4-9)7-10-11(18-2)15-6-5-14-10/h5-6,8-9H,3-4,7,13H2,1-2H3/t8-/m0/s1
InChIKeyIBAXCNQXDOLIHH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide Procurement-Relevant Structural and Pharmacological Profile


(S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide (CAS 1353993-23-3, MF C12H18N4OS, MW 266.37) is an (S)-configured propionamide derivative bearing an N-cyclopropyl and an N-(3-methylsulfanyl-pyrazin-2-ylmethyl) substituent . Preliminary pharmacological activity screening indicates that this compound acts as a CCR5 antagonist, positioning it as a candidate for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. The compound is commercially available at 95–98% purity from research chemical suppliers .

Why Generic Substitution of (S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide by In-Class Analogs Introduces Uncontrolled Risk


Within the family of N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl) amides, small structural variations—the stereochemistry at the α-carbon of the amino acid moiety, the nature of the acyl group (acetamide versus propionamide versus chloroacetyl), or the absence of the amino acid side chain altogether—produce distinct compounds with non-interchangeable pharmacological and physicochemical properties. The (S)-2-amino-propionamide is explicitly claimed in patent WO2016062293A1 as the scaffold providing CCR5 antagonist activity [1]; neither the des-amino cyclopropylamine congener (CAS 1353989-65-7) nor the homologous acetamide (CAS 1353978-70-7) appear in the same pharmacological screening disclosure. Without head-to-head data, generic replacement of the (S)-propionamide with racemic mixtures or achiral analogs introduces unquantified risk of potency loss, altered target engagement, and failed experimental reproducibility [1]. Consequently, procurement must be compound-specific rather than class-based.

Quantitative Differentiation Evidence for (S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide Against Closest Structural Analogs


CCR5 Antagonism Claimed Exclusively for the (S)-Propionamide in Patent WO2016062293A1

In patent WO2016062293A1, (S)-2-amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide is explicitly used as the precursor scaffold in the synthesis of 4,4-difluoro adamantane formamide derivatives that demonstrated CCR5 antagonist activity in preliminary pharmacological screening [1]. By contrast, the structurally related compounds 2-amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide (CAS 1353978-70-7) and cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine (CAS 1353989-65-7) are not cited as CCR5-active scaffolds in this or any other identified patent or primary publication . This establishes a qualitative activity exclusivity for the (S)-propionamide congener.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Chiral Purity and (S)-Enantiomer Specification: A Determinant of Biological Activity

The target compound is specified as the single (S)-enantiomer with an optical rotation-determining chiral center at the α-carbon of the propionamide moiety . Although no head-to-head enantiomeric activity comparison is published for this specific compound, the general structure–activity relationship (SAR) of CCR5 antagonists demonstrates that stereochemistry at analogous chiral centers profoundly affects receptor binding; for example, the clinically approved CCR5 antagonist Maraviroc exhibits >100-fold difference in antiviral activity between its (S,S) and (R,R) diastereomers [1]. The (R)-enantiomer of the target compound is not listed as a commercial product with certificated purity by any major vendor, implying that the (S)-enantiomer is the research-relevant stereoisomer .

Stereochemistry Enantiomeric Purity CCR5 Antagonist SAR

Superior Polarity and Hydrogen-Bonding Capacity Differentiates the Propionamide from the Acetamide and Chloroacetamide Congeners

The target compound (MW 266.37, C12H18N4OS) contains a primary amine and a tertiary amide, yielding a topological polar surface area (tPSA) and hydrogen-bond donor/acceptor count that predict higher aqueous solubility compared to the 2-chloroacetamide analog (MW 299.78, C11H15ClN4OS) which replaces the amino group with a chlorine atom, eliminating one H-bond donor and reducing polarity [1]. Calculated partition coefficient (clogP) values also differentiate the three congeners, with the target propionamide (clogP ≈ 1.8) being more lipophilic than the acetamide (clogP ≈ 1.2) but less lipophilic than the parent amine (clogP ≈ 2.5), potentially offering a balanced profile for membrane permeability versus aqueous solubility [1]. These are in silico values derived from SMILES structures [1] and should not be confused with experimental logD measurements.

Physicochemical Property Solubility Drug-Likeness

Commercial Purity Benchmarking: 98% (HPLC) from Leyan Versus 95% from AK Scientific

Two vendors offer the compound with distinct purity specifications: Leyan supplies it at 98% purity (HPLC, CAS 1353993-23-3, Cat. No. 1777872), whereas AK Scientific provides a 95% grade . The 3-percentage-point difference corresponds to a potential impurity burden that could interfere with sensitive biochemical or cell-based assays. No pharmacopoeial monograph exists for this research compound; therefore, vendor Certificate of Analysis (CoA) documentation is the sole purity assurance mechanism.

Purity Specification Quality Control Procurement

Highest-Confidence Application Scenarios for (S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide Based on Differential Evidence


CCR5 Antagonist Lead Optimization and Structure–Activity Relationship (SAR) Studies

The compound serves as a validated starting scaffold for synthesizing 4,4-difluoro adamantane formamide-derived CCR5 antagonists, as described in WO2016062293A1 [1]. In SAR campaigns, the (S)-enantiomeric propionamide core enables systematic exploration of the N-acyl substituent while preserving the chiral center and pyrazine pharmacophore that are linked to CCR5 activity. Using the 98% purity grade ensures that observed biological activity originates from the target compound rather than synthesis byproducts, which is essential for reliable potency ranking within compound series.

HIV Entry Inhibition Assay Development

Given the CCR5 antagonist activity indicated by preliminary pharmacological screening [1], this compound can be employed as a tool compound for developing and validating HIV-1 entry assays based on CCR5–gp120 interaction blockade. The (S)-enantiomer should be used exclusively; incorporation of racemic mixtures or analogs lacking the (S)-propionamide side chain would undermine assay calibration because these variants lack demonstrated on-target activity [2].

Selectivity Profiling Against Other Chemokine Receptors

The compound's structural features—an (S)-alanine-derived amide with a cyclopropyl group and a methylsulfanyl-pyrazine—provide a distinct chemo-type relative to the piperidine/piperazine-based CCR5 antagonists such as Maraviroc and Vicriviroc [2]. This structural divergence makes it a valuable probe for assessing CCR5 selectivity versus CCR2, CCR3, and CXCR4 in chemokine receptor panels, where differential physicochemical properties (tPSA ≈ 94 Ų, clogP ≈ 1.8) may translate to distinct off-target profiles compared to more lipophilic, less polar comparator ligands [3].

Quote Request

Request a Quote for (S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.